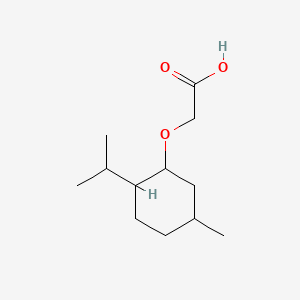

(-)-Menthyloxyacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43708. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

40248-63-3 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

2-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid |

InChI |

InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10-,11+/m1/s1 |

InChI Key |

CILPHQCEVYJUDN-MXWKQRLJSA-N |

Canonical SMILES |

CC1CCC(C(C1)OCC(=O)O)C(C)C |

Other CAS No. |

71420-37-6 40248-63-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (-)-Menthyloxyacetic Acid: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis of (-)-Menthyloxyacetic acid, a valuable chiral resolving agent used in chemical research and drug development.[1][2][3] The following sections detail the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented in the table below. This data is essential for handling the compound safely and for its characterization.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₃[1][2] |

| Molecular Weight | 214.30 g/mol [2] |

| Melting Point | 52-55 °C (lit.)[1][4] |

| Boiling Point | 163-164 °C at 10 mmHg (lit.)[1][4] |

| Density | 1.01 g/mL at 20 °C (lit.)[1][4] |

| Refractive Index (n²⁰/D) | 1.4672 (lit.)[1][4] |

| Optical Activity ([α]²⁵/D) | -92.5°, c = 4 in methanol |

| Appearance | Liquid |

| CAS Number | 40248-63-3[1][4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

Experimental Protocol

The synthesis of this compound is achieved through the reaction of l-menthol (B7771125) with monochloroacetic acid in the presence of sodium metal in a toluene (B28343) solvent. The following protocol is adapted from a well-established procedure.[5]

Materials and Equipment:

-

l-menthol (crystals, m.p. 41–42°)

-

Monochloroacetic acid (commercial grade, ground and dried)[5]

-

Sodium metal

-

Dry toluene

-

20% Hydrochloric acid

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride tube

-

Oil bath

-

1-L separatory funnel

-

5-L separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Mentholate:

-

In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 400 g (2.56 moles) of l-menthol in 1 L of dry toluene.[5]

-

Add 70 g (3.04 gram atoms) of clean sodium to the solution.[5]

-

Heat the mixture in an oil bath to gently reflux the toluene.

-

Once the sodium has melted, begin stirring at a rate that breaks the sodium into fine globules.[5]

-

Continue refluxing for 15 hours.[5]

-

After 15 hours, stop stirring, allow the mixture to cool, and carefully remove any excess sodium.[5]

-

-

Reaction with Monochloroacetic Acid:

-

Fit a 1-L separatory funnel into the third neck of the flask.[5]

-

Raise the oil bath temperature to 85–90°C.[5]

-

With continuous stirring, add a solution of 95 g (1.01 moles) of monochloroacetic acid in 800 mL of warm, dry toluene from the separatory funnel at a rate that maintains a gentle reflux.[5] A heavy precipitate of sodium chloroacetate (B1199739) will form immediately.[5]

-

After the addition is complete, reflux and stir the mixture for 48 hours.[5] During this time, it may be necessary to add an additional 1–1.5 L of dry toluene and to periodically stop stirring to scrape solid material from the sides of the flask.[5]

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the flask and transfer the reaction mixture to a 5-L separatory funnel.[5]

-

Extract the mixture with three 1-L portions of water.[5]

-

Carefully acidify the combined water extracts with 20% hydrochloric acid. The crude this compound will separate as a brown oil.[5]

-

Extract the crude product with three 200-mL portions of benzene.[5]

-

-

Purification:

-

Combine the benzene extracts and remove the solvent by distillation on a steam cone.[5]

-

Fractionally distill the residue under reduced pressure.[5]

-

The fraction boiling at 134–137°C/2 mm is the purified l-menthoxyacetic acid.[5] The expected yield is between 110–125 g (51–58% based on the chloroacetic acid).[5]

-

Synthesis Workflow

The following diagram illustrates the key stages of the this compound synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

(-)-Menthyloxyacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthyloxyacetic acid is a widely utilized chiral resolving agent in organic synthesis, particularly valued in the pharmaceutical industry for the separation of enantiomers. Its efficacy stems from the formation of diastereomeric salts with racemic mixtures, such as amines and alcohols, which can then be separated by fractional crystallization. This technical guide provides a detailed overview of the chemical and physical properties of this compound, comprehensive experimental protocols for its synthesis and application in chiral resolution, and relevant spectroscopic data for its characterization.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder or liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₃ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| CAS Number | 40248-63-3 | [1] |

| Melting Point | 52-55 °C | [1] |

| Boiling Point | 163-164 °C at 10 mmHg | [1] |

| Density | 1.01 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4672 | [1] |

| Optical Activity ([α]²⁵/D) | -92.5° (c=4 in methanol) | |

| Predicted pKa | 3.47 ± 0.10 | [1] |

| Flash Point | >113 °C (>235.4 °F) | |

| Storage Temperature | 2-8 °C | [1] |

Solubility: While specific quantitative data is limited, this compound is known to be soluble in water.[1] It is also soluble in various organic solvents such as methanol, ethanol, and toluene, which are commonly used in the synthesis and resolution processes.[2]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the menthyl and acetic acid moieties.

| Assignment | Chemical Shift (ppm) |

| O-CH₂ | 4.202, 4.102 |

| CH-O | 3.213 |

| Menthyl Protons | 2.222, 2.062, 1.651, 1.34, 1.32, 0.97, 0.929, 0.911, 0.86, 0.786 |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation.

| Assignment | Chemical Shift (ppm) |

| C=O | 173.3 |

| O-CH₂ | 68.3 |

| CH-O | 82.1 |

| Menthyl Carbons | 48.9, 41.1, 34.5, 31.6, 26.1, 23.7, 22.3, 20.9, 16.2 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the functional groups present.

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aliphatic) | 2955, 2925, 2869 |

| C=O (Carboxylic Acid) | 1730 |

| C-O (Ether) | 1128 |

Mass Spectrometry

Mass spectral analysis of this compound shows a molecular ion peak consistent with its molecular weight.

| Ion | m/z |

| [M]+ | 214.15 |

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the Williamson ether synthesis, starting from (-)-menthol and chloroacetic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

(-)-Menthol

-

Sodium metal

-

Dry Toluene

-

Chloroacetic acid

-

20% Hydrochloric acid

-

Benzene (B151609) (for extraction)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve (-)-menthol in dry toluene.

-

Carefully add clean sodium metal to the solution. Heat the mixture to reflux and stir for 15 hours to form sodium (-)-menthoxide.

-

After the reaction is complete, cool the mixture and remove any excess sodium.

-

In a separate flask, dissolve chloroacetic acid in dry toluene.

-

Slowly add the chloroacetic acid solution to the sodium (-)-menthoxide solution.

-

Stir and reflux the mixture for 48 hours.

-

After cooling, extract the reaction mixture with water.

-

Carefully acidify the aqueous extract with 20% hydrochloric acid. A brown oil of crude this compound will separate.

-

Extract the crude product with benzene.

-

Combine the benzene extracts, dry over anhydrous sodium sulfate, and remove the solvent by distillation.

-

The crude product can be purified by vacuum distillation.

Chiral Resolution of a Racemic Amine (General Protocol)

This compound is an effective resolving agent for racemic amines through the formation of diastereomeric salts.

Workflow for Chiral Resolution:

Caption: Chiral resolution of a racemic amine.

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., ethanol, methanol, ethyl acetate)

-

Base (e.g., NaOH, KOH)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of this compound in the same solvent.

-

Combine the two solutions and stir. The diastereomeric salts may precipitate immediately or upon cooling or concentration of the solvent.

-

Fractional Crystallization: Isolate the less soluble diastereomeric salt by filtration. The filtrate will contain the more soluble diastereomeric salt.

-

The purity of the separated diastereomeric salt can be improved by recrystallization from a suitable solvent.

-

Liberation of the Enantiomerically Pure Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) to deprotonate the amine.

-

Extract the liberated free amine with an organic solvent.

-

Dry the organic extract over anhydrous sodium sulfate and remove the solvent to obtain the enantiomerically pure amine.

-

The other enantiomer can be recovered from the filtrate by a similar liberation process.

Applications in Drug Development

The ability to isolate a single enantiomer of a chiral drug is critical, as often only one enantiomer is therapeutically active, while the other may be inactive or even cause harmful side effects. This compound serves as a valuable tool in this process by enabling the large-scale separation of racemic intermediates used in the synthesis of active pharmaceutical ingredients (APIs). Its use is a well-established and cost-effective method for obtaining enantiomerically pure compounds, which is a crucial step in the development of safe and effective drugs.

Safety Information

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Spectroscopic Data for (-)-Menthyloxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Menthyloxyacetic acid, a key chiral resolving agent. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the menthyl and acetic acid moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) |

| A | 4.202 |

| B | 4.102 |

| C | 3.213 |

| D | 2.222 |

| E | 2.062 |

| F | 1.651 |

| G | 1.34 |

| J | 1.32 |

| K | 0.97 |

| L | 0.929 |

| M | 0.911 |

| N | 0.86 |

| P | 0.786 |

Note: The specific proton assignments (A, B, C, etc.) correspond to the protons on the this compound molecule. A detailed structural assignment would require further 2D NMR experiments.

¹³C NMR Data

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 185 |

| Carbon attached to ether oxygen (C-O) | 60 - 80 |

| Carbons of the cyclohexane (B81311) ring | 20 - 50 |

| Methyl carbons | 10 - 25 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrational frequencies of its carboxylic acid and ether functional groups, as well as the hydrocarbon backbone.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O stretch (Carboxylic Acid) | 1730 - 1700 | Strong |

| C-O stretch (Ether and Carboxylic Acid) | 1300 - 1000 | Strong |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not publicly available. However, the following sections describe typical methodologies for obtaining NMR and IR spectra for a compound like this compound.

NMR Spectroscopy

A general procedure for acquiring NMR spectra of a chiral carboxylic acid involves dissolving the sample in a deuterated solvent and analyzing it using a high-field NMR spectrometer.

Sample Preparation:

-

A small amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.

-

Nuclei: ¹H and ¹³C nuclei are observed.

-

Pulse Sequences: Standard pulse sequences for one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) NMR are used.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a common method for obtaining the infrared spectrum of a solid or liquid sample.

Sample Preparation:

-

For solid samples: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

For liquid or low-melting solid samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Technique: The spectrum is typically recorded in transmission or ATR mode.

-

Spectral Range: The mid-infrared region (typically 4000 to 400 cm⁻¹) is scanned.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the spectroscopic data.

Caption: Workflow for the spectroscopic confirmation of this compound.

(-)-Menthyloxyacetic Acid: A Comprehensive Technical Guide

CAS Number: 40248-63-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (-)-Menthyloxyacetic acid, a pivotal chiral resolving agent. The document outlines its chemical and physical properties, provides a detailed synthesis protocol, and describes its primary application in the separation of enantiomers, a critical process in drug discovery and development.

Chemical Identity and Physical Properties

This compound, systematically named {[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]oxy}acetic acid, is a derivative of (-)-menthol. Its utility as a chiral resolving agent stems from its enantiomerically pure structure, which allows for the formation of diastereomeric salts with racemic mixtures of amines or diastereomeric esters with racemic alcohols. These diastereomers exhibit different physical properties, such as solubility, enabling their separation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 40248-63-3[1] |

| Molecular Formula | C₁₂H₂₂O₃[1] |

| Molecular Weight | 214.30 g/mol [1] |

| IUPAC Name | {[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]oxy}acetic acid |

| Synonyms | (-)-Menthyl carboxymethyl ether, L-Menthoxyacetic acid[1] |

| InChI Key | CILPHQCEVYJUDN-OUAUKWLOSA-N |

| SMILES | CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1OCC(O)=O[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Physical Form | White to light yellow crystal powder or liquid | [3] |

| Melting Point | 52-55 °C | [3] |

| Boiling Point | 163-164 °C at 10 mmHg | [3] |

| Density | 1.01 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.4672 | [3] |

| Optical Rotation [α]25/D | -92.5° (c=4 in methanol) | [3] |

| pKa | 3.47 ± 0.10 (Predicted) | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting the sodium salt of (-)-menthol with chloroacetic acid.[4] The following protocol is adapted from a well-established procedure.[4]

Experimental Protocol: Synthesis

Materials:

-

(-)-Menthol

-

Sodium metal

-

Dry Toluene (B28343)

-

Chloroacetic acid (dried)

-

20% Hydrochloric acid

-

Calcium chloride

Procedure:

-

Preparation of Sodium Menthoxide: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, dissolve 400 g (2.56 moles) of (-)-menthol in 1 L of dry toluene.[4] To this solution, add 70 g (3.04 gram atoms) of clean sodium.[4] Heat the mixture to 100-110°C and stir vigorously until all the sodium has reacted, which may take 6-8 hours.[4]

-

Reaction with Chloroacetic Acid: Cool the solution to 60-70°C. In a separate flask, dissolve 300 g (3.17 moles) of dried chloroacetic acid in 1.5 L of warm, dry toluene.[4] Add this solution to the sodium menthoxide solution through a separatory funnel at a rate that maintains a gentle reflux.[4] A precipitate of sodium chloroacetate (B1199739) will form.[4]

-

Reflux: After the addition is complete, reflux the mixture with thorough stirring for 48 hours.[4] It may be necessary to add an additional 1-1.5 L of dry toluene to facilitate stirring.[4]

-

Work-up: Cool the reaction mixture and add 2 L of water. Separate the toluene layer. Extract the aqueous layer with two 200-mL portions of toluene.[4] Combine all the toluene portions and extract the this compound by washing with four 750-mL portions of water.[4]

-

Acidification and Extraction: Carefully acidify the combined aqueous extracts with 20% hydrochloric acid. The crude this compound will separate as an oil. Extract the product with three 200-mL portions of benzene.[4]

-

Purification: Combine the benzene extracts and remove the solvent by distillation. The residue is then fractionally distilled under reduced pressure to yield pure l-Menthoxyacetic acid, boiling at 134–137°/2 mm.[4]

Application in Chiral Resolution

The primary application of this compound is in the resolution of racemic mixtures, particularly amines and alcohols.[5][6] The process involves the formation of diastereomeric salts or esters, which can then be separated by techniques such as fractional crystallization due to their differing solubilities.

General Protocol for Chiral Resolution of Racemic Amines

This protocol outlines a general procedure for the resolution of a racemic amine using this compound. The specific solvent and crystallization conditions may need to be optimized for the particular amine.

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., methanol, ethanol, acetone)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether or other suitable organic solvent

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of this compound in the same solvent. Slowly add the acid solution to the amine solution with stirring.

-

Fractional Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Isolation of the Diastereomer: Collect the crystals by filtration. The crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.

-

Liberation of the Enantiomerically Pure Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the liberated free amine with an organic solvent (e.g., diethyl ether).

-

Isolation of the Pure Enantiomer: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

Recovery of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be recovered by evaporating the solvent. The other enantiomer of the amine can then be liberated by following steps 4 and 5.

References

(-)-Menthyloxyacetic acid safety and handling procedures

An In-depth Technical Guide to the Safe Handling of (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for this compound, tailored for laboratory and drug development environments. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as an irritant. All personnel handling this substance should be fully aware of its potential hazards.

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

-

Risk and Safety Phrases (Legacy):

-

Risk Statements: R36/37/38: Irritating to eyes, respiratory system and skin.[2][3]

-

Safety Statements: S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 40248-63-3 | [2][3][4][5] |

| Molecular Formula | C₁₂H₂₂O₃ | [3][4][5][6] |

| Molecular Weight | 214.30 g/mol | [3][4][5][6] |

| Appearance | White to light yellow crystal powder or yellow liquid | [2][3] |

| Melting Point | 52-55 °C (lit.) | [2][3] |

| Boiling Point | 163-164 °C at 10 mmHg (lit.) | [2][3] |

| Density | 1.01 g/mL at 20 °C (lit.) | [2][3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [2] |

| Storage Temperature | 2-8 °C, Sealed in dry, cool condition | [2][3] |

| Refractive Index | n20/D 1.4672 (lit.) | [2][3] |

| pKa | 3.47 ± 0.10 (Predicted) | [2] |

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are mandatory to prevent exposure.

Engineering Controls:

-

Work in a well-ventilated area.

-

Use a fume hood for all procedures that may generate dust or aerosols.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection:

-

Wear a lab coat.

-

Use chemical-resistant gloves (e.g., nitrile).[7] Discard gloves immediately if they become contaminated or show signs of degradation.

-

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid inhalation of dust or vapors.[8]

-

Handle in accordance with good industrial hygiene and safety practices.[8]

-

Keep containers tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep containers tightly sealed.

-

Store away from incompatible materials such as strong bases and oxidizing agents.

First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

-

General Advice: Move the victim to fresh air. Show the Safety Data Sheet to the attending medical personnel.

-

Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[9][11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize hazard and environmental contamination.

Small Spills (in a lab setting):

-

Alert Personnel: Immediately alert others in the vicinity.

-

Evacuate: If necessary, evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.

-

Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.

-

Contain: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial acid spill neutralizer).[13][14]

-

Neutralize: Cautiously neutralize the acid with a suitable agent like sodium bicarbonate or soda ash, starting from the outside of the spill and working inwards.[15][16]

-

Absorb: Once neutralized, absorb the residue.

-

Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of the waste through your institution's hazardous waste program.

Large Spills:

-

Evacuate the area immediately.

-

Call your institution's emergency response team and/or local fire department.[7][13]

-

Provide them with the name of the chemical, the quantity spilled, and the location.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[17]

-

Specific Hazards: The substance is combustible.[18] Thermal decomposition may produce carbon oxides.

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Toxicological Information

-

Skin Irritation: Causes skin irritation upon direct contact.[1][2]

-

Eye Irritation: Causes serious eye irritation and may lead to damage if not treated promptly.[1][2]

-

Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

Experimental Protocols for Hazard Assessment

For drug development and regulatory purposes, the irritancy potential of this compound or formulations containing it may need to be formally assessed. The following OECD guidelines describe the standard methodologies.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[1]

-

Methodology Summary:

-

A single dose (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of skin (approx. 6 cm²) on a single animal (typically an albino rabbit).[19]

-

The substance is held in contact with the skin for a specified period, usually 4 hours.[19]

-

After exposure, the substance is removed.

-

The skin is observed and graded for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) and daily thereafter for up to 14 days.[19]

-

The severity and reversibility of the observed effects determine the classification.[8][19]

-

-

Note: In vitro methods should be considered before proceeding to in vivo testing to reduce animal use.[8]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

-

Objective: To determine the potential of a substance to produce irritation or corrosion in the eye.[20]

-

Methodology Summary:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as a control.[20][21]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[22]

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[20]

-

The test is often initiated with a single animal. If severe effects are observed, no further testing is needed.[21][23]

-

The duration of observation is typically up to 21 days to assess the reversibility of effects.[20][22]

-

-

Note: A weight-of-evidence approach, including results from validated in vitro or ex vivo tests, should be used to avoid unnecessary animal testing.[18][21][23]

OECD Test Guideline 403: Acute Inhalation Toxicity

-

Objective: To assess the health hazards likely to arise from short-term exposure to a substance via inhalation.[24][25]

-

Methodology Summary:

-

Animals (typically rats) are exposed to the test substance (as a gas, vapor, or aerosol) for a defined period (usually 4 hours).[25][26]

-

Several groups of animals are exposed to different concentrations.

-

The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[24][25][27]

-

A full necropsy is performed on all animals at the end of the observation period.

-

The data is used to determine the median lethal concentration (LC50).[26]

-

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

Disclaimer: This document is intended as a guide for trained professionals and does not replace a formal risk assessment. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. (-)-MENTHOXYACETIC ACID | 40248-63-3 [m.chemicalbook.com]

- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 4. 40248-63-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. offices.austincc.edu [offices.austincc.edu]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. en.hesperian.org [en.hesperian.org]

- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 13. cws.auburn.edu [cws.auburn.edu]

- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 15. trdsf.com [trdsf.com]

- 16. acs.org [acs.org]

- 17. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. nucro-technics.com [nucro-technics.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 23. flashpointsrl.com [flashpointsrl.com]

- 24. oecd.org [oecd.org]

- 25. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 26. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 27. oecd.org [oecd.org]

(-)-Menthyloxyacetic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of (-)-Menthyloxyacetic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral resolving agent and a valuable intermediate in organic synthesis. Its solubility in various organic solvents is a critical parameter for its application in resolution processes, reaction chemistry, and purification. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed, standardized experimental protocol for determining solubility. Furthermore, a logical workflow for this protocol is presented to guide researchers in generating reliable and reproducible solubility data.

Introduction

This compound, a derivative of (-)-menthol, is widely utilized as a chiral resolving agent for the separation of enantiomers of amines and alcohols[1][2]. The efficiency of such resolutions, as well as the performance of reactions and crystallizations involving this compound, are highly dependent on its solubility in the chosen solvent system. Understanding the solubility behavior of this compound in a range of organic solvents is therefore essential for process development, optimization, and scale-up in the pharmaceutical and fine chemical industries.

This guide addresses the current gap in readily available quantitative solubility data for this compound. While specific solubility values are not extensively reported, this document equips researchers with the necessary methodology to determine these crucial parameters in their own laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₃ | [3][4] |

| Molecular Weight | 214.30 g/mol | [1][3][4] |

| Melting Point | 52-55 °C (lit.) | [1][2][5] |

| Boiling Point | 163-164 °C at 10 mmHg (lit.) | [1][2][5] |

| Density | 1.01 g/mL at 20 °C (lit.) | [1][2][5] |

| Appearance | White to light yellow crystal powder or liquid | [2][5] |

| Optical Activity | [α]²⁵/D -92.5°, c = 4 in methanol | [2][6] |

Quantitative Solubility Data

As of the date of this guide, a comprehensive and comparative dataset on the quantitative solubility of this compound in a wide range of common organic solvents is not available in the peer-reviewed scientific literature or publicly accessible chemical databases. While some commercial suppliers mention concentrations for analytical purposes (e.g., for measuring optical rotation), these values do not represent the saturation solubility.

The lack of such data necessitates experimental determination to support research and development activities. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium solubility method, a reliable and widely used technique for determining the solubility of a solid compound in a solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system, or a calibrated pH meter for titration.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method.

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid residue.

-

Chromatographic Method (HPLC/GC): Dilute the filtered solution to a concentration within the calibration range of the instrument and analyze.

-

Titration Method: If the solvent system allows, titrate the acidic solution with a standardized base.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the amount of dissolved solute and the volume of the solvent.

-

4.3. Data Reporting

Solubility data should be reported along with the corresponding temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in public sources, this guide provides researchers with a robust experimental framework to generate this critical information. The provided protocol for the equilibrium solubility method, along with the logical workflow diagram, offers a clear and structured approach for determining the solubility of this important chiral resolving agent. The generation and dissemination of such data will be of significant value to the scientific community, particularly those in the fields of synthetic organic chemistry and pharmaceutical development.

References

- 1. inis.iaea.org [inis.iaea.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of (-)-Menthyloxyacetic acid as a chiral resolving agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and application of (-)-menthyloxyacetic acid as a chiral resolving agent. Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. This compound has proven to be a valuable tool in this endeavor, facilitating the separation of racemic amines through the formation of diastereomeric salts.

Discovery and History

The synthesis of this compound was first reported in 1911 by Percy F. Frankland and Hugh H. O'Sullivan in the Journal of the Chemical Society. Their work, titled "CCLVI.—Influence of double linking on optical activity; some n-propyl and allyl derivatives of menthol (B31143)," primarily focused on the preparation of various menthol derivatives to study their optical properties. While their paper laid the foundation for the synthesis of this compound, its application as a chiral resolving agent was explored in later studies.

Subsequent research by McCasland and colleagues, published in the Journal of the American Chemical Society in 1959, further highlighted the utility of menthol-derived compounds in stereochemical studies. Over the decades, this compound has been employed as a reliable resolving agent for a variety of racemic amines, leveraging the principles of diastereomeric salt formation and separation.

Principle of Chiral Resolution

The fundamental principle behind the use of this compound as a chiral resolving agent lies in the formation of diastereomers. Enantiomers, being mirror images, possess identical physical properties, making their direct separation challenging. However, when a racemic mixture of a compound (e.g., a racemic amine) is reacted with an enantiomerically pure resolving agent like this compound, a pair of diastereomeric salts is formed.

These diastereomers are not mirror images of each other and, consequently, have different physical properties, such as solubility, melting point, and crystal structure. This difference in solubility allows for their separation by techniques like fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the original compound can be recovered by breaking the salt linkage, typically through treatment with an acid or base.

Experimental Protocols

Synthesis of this compound

The original synthesis of this compound, as described by Frankland and O'Sullivan in 1911, involves the reaction of (-)-menthol with chloroacetic acid in the presence of a base. A generalized modern adaptation of this procedure is as follows:

Materials:

-

(-)-Menthol

-

Sodium chloroacetate (B1199739)

-

Sodium hydroxide (B78521)

-

Diethyl ether

-

Hydrochloric acid

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

A solution of sodium hydroxide in water is prepared.

-

(-)-Menthol is added to the sodium hydroxide solution and the mixture is heated.

-

A solution of sodium chloroacetate in water is then added dropwise to the heated mixture with stirring.

-

The reaction mixture is refluxed for several hours to ensure complete reaction.

-

After cooling, the reaction mixture is acidified with hydrochloric acid.

-

The aqueous solution is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude this compound.

-

The crude product can be further purified by recrystallization or distillation.

Chiral Resolution of a Racemic Amine

The following is a general protocol for the chiral resolution of a racemic primary amine using this compound. The specific solvent and crystallization conditions may need to be optimized for each specific amine.

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., ethanol, methanol, acetone, or a mixture)

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

1. Diastereomeric Salt Formation: a. Dissolve the racemic amine in a suitable solvent. b. In a separate flask, dissolve an equimolar amount of this compound in the same solvent, heating gently if necessary. c. Add the this compound solution to the amine solution with stirring. d. The diastereomeric salts may precipitate immediately or upon cooling. If not, the solution can be concentrated or cooled to induce crystallization.

2. Separation of Diastereomeric Salts: a. The less soluble diastereomeric salt will crystallize out of the solution. b. Collect the crystals by filtration and wash them with a small amount of cold solvent to remove impurities. c. The mother liquor contains the more soluble diastereomeric salt.

3. Regeneration of the Enantiomerically Enriched Amine: a. Dissolve the isolated crystalline diastereomeric salt in water. b. Add a solution of sodium hydroxide to basify the mixture, which will liberate the free amine. c. Extract the liberated amine with an organic solvent. d. Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate) and evaporate the solvent to obtain the enantiomerically enriched amine.

4. Determination of Enantiomeric Excess: a. The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Data Presentation

The effectiveness of a chiral resolution is typically quantified by the yield and the enantiomeric excess of the resolved product. The following table provides a template for summarizing such data from experimental trials.

| Racemic Amine Resolved | Resolving Agent | Solvent System | Diastereomer Yield (%) | Enantiomeric Excess (ee%) of Resolved Amine |

| Racemic Amine A | This compound | Ethanol | Data not available | Data not available |

| Racemic Amine B | This compound | Methanol/Water | Data not available | Data not available |

Visualization of the Resolution Process

The logical workflow of the chiral resolution process using this compound can be visualized as follows:

Caption: Workflow of chiral resolution using this compound.

This guide provides a foundational understanding of the historical context, theoretical principles, and practical application of this compound as a chiral resolving agent. Researchers and professionals in drug development can utilize this information to effectively employ this valuable tool in the synthesis of enantiomerically pure compounds.

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Alcohols Using (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chiral resolution of racemic alcohols utilizing (-)-menthyloxyacetic acid as a chiral resolving agent. This method is a robust strategy for the separation of enantiomers, a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. The protocols are based on established methodologies and a specific application to the resolution of a complex secondary alcohol.

Principle of Chiral Resolution

Chiral resolution using this compound is based on the formation of diastereomeric esters. The racemic alcohol is reacted with the enantiomerically pure this compound (or its corresponding acyl chloride) to yield a mixture of two diastereomers. These diastereomers, unlike the original enantiomers, possess different physical and chemical properties, which allows for their separation using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Following separation, the individual diastereomers are hydrolyzed to yield the desired enantiomerically pure alcohols and recover the chiral auxiliary.

Experimental Workflow

The overall process can be summarized in three key steps:

-

Esterification: Reaction of the racemic alcohol with this compound to form a mixture of diastereomeric esters.

-

Diastereomer Separation: Separation of the diastereomeric esters, typically by preparative HPLC.

-

Hydrolysis: Cleavage of the ester bond of each separated diastereomer to yield the enantiomerically pure alcohol and recover the this compound.

Caption: Experimental workflow for chiral resolution.

Application Example: Chiral Resolution of (±)-7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene

This section provides a detailed protocol for the chiral resolution of the secondary alcohol (±)-7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (7-OH-H4BP), based on the work of Schneider, Seidel, and Glatt.[1]

Quantitative Data Summary

| Step | Product | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| Esterification | Diastereomeric (-)-Menthyloxyacetate Esters | Not Reported | Not Applicable | Not Applicable |

| Separation | Separated Diastereomers | Not Reported | >98% | Not Applicable |

| Hydrolysis | (+)-(S)-7-OH-H4BP and (-)-(R)-7-OH-H4BP | Not Reported | Not Applicable | >98% |

Note: The original literature focuses on the successful separation and stereochemical assignment rather than providing detailed yield calculations for each step.

Experimental Protocols

Protocol 1: Esterification of Racemic 7-OH-H4BP with (-)-Menthyloxyacetyl Chloride

This protocol describes the formation of diastereomeric esters. (-)-Menthyloxyacetyl chloride is used as it is more reactive than the corresponding carboxylic acid.

Caption: Esterification of racemic alcohol.

Materials:

-

Racemic 7-OH-H4BP

-

(-)-Menthyloxyacetyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

Dissolve racemic 7-OH-H4BP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of (-)-menthyloxyacetyl chloride in anhydrous DCM to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the mixture of diastereomeric esters.

Protocol 2: Separation of Diastereomeric Esters by Preparative HPLC

This protocol outlines the separation of the diastereomeric ester mixture.

Caption: HPLC separation of diastereomers.

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV detector.

-

Column: Preparative silica gel column.

-

Mobile Phase: An optimized mixture of n-hexane and ethyl acetate (the exact ratio should be determined by analytical HPLC first to ensure baseline separation).

-

Flow Rate: Appropriate for the preparative column diameter.

-

Detection: UV detection at a wavelength where the aromatic system of the alcohol absorbs (e.g., 254 nm).

Procedure:

-

Dissolve the mixture of diastereomeric esters in a minimal amount of the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Elute with the optimized mobile phase under isocratic conditions.

-

Monitor the elution profile using the UV detector and collect the fractions corresponding to each separated diastereomer.

-

Combine the fractions for each diastereomer and evaporate the solvent under reduced pressure to obtain the purified diastereomers.

-

Confirm the purity and diastereomeric excess of each separated ester by analytical HPLC.

Protocol 3: Hydrolysis of Separated Diastereomers

This protocol describes the cleavage of the ester to obtain the enantiomerically pure alcohol.

Caption: Hydrolysis of a separated diastereomer.

Materials:

-

Purified diastereomeric ester

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the purified diastereomer in a mixture of THF, methanol, and water.

-

Add an excess of a base such as LiOH or NaOH.

-

Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

-

Acidify the aqueous residue with 1 M HCl to protonate the carboxylate of the resolving agent and the alcohol.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the enantiomerically pure alcohol from the recovered this compound.

-

Determine the enantiomeric excess of the final alcohol product using a suitable chiral analytical method (e.g., chiral HPLC or chiral GC).

General Considerations and Optimization

-

Choice of Esterification Method: While using the acyl chloride is effective, other standard esterification methods such as carbodiimide (B86325) coupling (e.g., DCC or EDC with DMAP) can also be employed. The choice will depend on the stability of the racemic alcohol.

-

Separation Technique: While preparative HPLC is a common and effective method for separating the diastereomeric esters, fractional crystallization can be attempted if the diastereomers are crystalline and have significantly different solubilities. This can be a more scalable and cost-effective approach.

-

Hydrolysis Conditions: The choice of base and reaction conditions for the hydrolysis step should be optimized to ensure complete cleavage of the ester without causing racemization or degradation of the desired alcohol.

-

Recovery of Chiral Auxiliary: The this compound can be recovered from the aqueous layer after acidification during the hydrolysis workup and can be reused, which is an important consideration for cost-effectiveness.

By following these protocols and considerations, researchers can effectively utilize this compound for the chiral resolution of a variety of racemic alcohols, enabling the synthesis of enantiomerically pure compounds for further research and development.

References

Application Notes and Protocols for the Derivatization of Amines with (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and synthesis, as the pharmacological and toxicological profiles of enantiomers can differ significantly. Chiral derivatization is a robust technique used to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers possess distinct physical properties, allowing for their separation and quantification using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

This document provides a detailed protocol for the derivatization of primary and secondary amines with the chiral derivatizing agent (-)-menthyloxyacetic acid. This process involves the formation of stable diastereomeric amides, which can then be resolved by HPLC to determine the enantiomeric composition of the original amine. The protocol is based on established methods of amide bond formation, where the carboxylic acid is first activated to facilitate the reaction with the amine.

Principle

The derivatization of a racemic amine with enantiomerically pure this compound proceeds via the formation of diastereomeric amides. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This acyl chloride then readily reacts with the primary or secondary amine to form a stable amide bond. The resulting diastereomers can be separated and quantified by HPLC due to their different interactions with the stationary phase.

Data Presentation

| Parameter | Description | Value/Range |

| Chiral Derivatizing Agent | This compound | |

| Activating Agent | Thionyl chloride (SOCl₂) | |

| Analyte | Racemic primary or secondary amines | |

| Product | Diastereomeric N-((-)-menthyloxyacetyl)amines | |

| Typical Reaction Yield | 80-95% (amide formation) | |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | |

| Typical Column | C18 reverse-phase | |

| Detection | UV (e.g., 210-254 nm) |

Experimental Protocols

This protocol is divided into two main stages:

-

Preparation of (-)-Menthyloxyacetyl Chloride.

-

Derivatization of the Amine with (-)-Menthyloxyacetyl Chloride.

Stage 1: Preparation of (-)-Menthyloxyacetyl Chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous aprotic solvent

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution at room temperature with stirring. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). This step should be performed in a well-ventilated fume hood.

-

Attach a reflux condenser fitted with a drying tube to the flask.

-

Gently heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.

-

The resulting crude (-)-menthyloxyacetyl chloride is a pale yellow oil or solid and can be used directly in the next step without further purification.

Stage 2: Derivatization of the Amine with (-)-Menthyloxyacetyl Chloride

Materials:

-

Racemic primary or secondary amine

-

(-)-Menthyloxyacetyl chloride (from Stage 1)

-

Anhydrous dichloromethane (DCM) or other suitable anhydrous aprotic solvent

-

Triethylamine (B128534) (Et₃N) or other non-nucleophilic base

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the racemic amine (1.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous dichloromethane in a round-bottom flask. Cool the solution in an ice bath.

-

Dissolve the crude (-)-menthyloxyacetyl chloride (1.1 - 1.2 eq) in a small amount of anhydrous dichloromethane.

-

Slowly add the (-)-menthyloxyacetyl chloride solution to the stirred amine solution in the ice bath.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS if necessary).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl solution (to remove excess triethylamine)

-

Saturated NaHCO₃ solution (to neutralize any remaining acid)

-

Brine

-

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diastereomeric amides.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary, though for analytical purposes, the crude mixture can often be directly analyzed by HPLC.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the derivatization of a racemic amine with this compound.

Caption: Workflow for amine derivatization.

Logical Relationship of the Derivatization Reaction

This diagram shows the chemical transformation from the starting materials to the final diastereomeric products.

Caption: Derivatization reaction overview.

Application Note: HPLC Separation of (-)-Menthyloxyacetic Acid Diastereomeric Esters

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation of diastereomeric esters formed by the reaction of a racemic alcohol with (-)-menthyloxyacetic acid, using High-Performance Liquid Chromatography (HPLC). This method is applicable for determining the enantiomeric purity of chiral alcohols.

Principle

Enantiomers, being chemically identical in an achiral environment, cannot be separated by standard chromatographic techniques. To facilitate their separation on a conventional achiral stationary phase, they are first converted into diastereomers. This is achieved by reacting the enantiomeric mixture (e.g., a racemic alcohol) with a chiral derivatizing agent. In this protocol, this compound, a single enantiomer reagent, is used for this purpose.

The resulting diastereomers possess different physicochemical properties, allowing for their separation by HPLC on a standard achiral column, such as silica (B1680970) gel. The relative peak areas of the separated diastereomers in the chromatogram correspond to the relative amounts of the original enantiomers in the sample.

Experimental Workflow

The overall process involves two main stages: the derivatization of the analyte to form diastereomeric esters and the subsequent analysis of these esters by HPLC.

Caption: Experimental workflow from derivatization to HPLC analysis.

Quantitative Data Summary

The following table summarizes the expected chromatographic results for the separation of the diastereomeric esters of a model chiral secondary alcohol derivatized with this compound.

| Parameter | Diastereomer 1 | Diastereomer 2 |

| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |

| Separation Factor (α) | \multicolumn{2}{c | }{~ 1.20} |

| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5} |

| Tailing Factor (T_f) | < 1.2 | < 1.2 |

| Theoretical Plates (N) | > 5000 | > 5000 |

Note: These values are representative and may vary depending on the specific alcohol, instrumentation, and exact experimental conditions.

Detailed Experimental Protocols

4.1. Preparation of (-)-Menthyloxyacetyl Chloride (Derivatizing Agent)

This protocol describes the conversion of this compound to its more reactive acid chloride, which is then used for the esterification of the target alcohol.

Caption: Protocol for preparing the chiral derivatizing agent.

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane (B109758) (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an excess (e.g., 1.5-2.0 equivalents) of oxalyl chloride or thionyl chloride to the solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent in vacuo to yield the crude (-)-menthyloxyacetyl chloride. This reagent is moisture-sensitive and is typically used immediately without further purification.

4.2. Derivatization of Racemic Alcohol

-

Dissolve the racemic alcohol in anhydrous DCM containing a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, ~1.5 equivalents).

-

Cool the solution to 0°C.

-

Slowly add a solution of freshly prepared (-)-menthyloxyacetyl chloride (~1.2 equivalents) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or a suitable method).

-

Quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.

-

The crude product may be purified by flash chromatography on silica gel if necessary, before HPLC analysis.

4.3. HPLC Separation Protocol

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and UV detector.

-

Column: Normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) or Ethyl Acetate (EtOAc). A typical starting ratio is 95:5 (n-Hexane:IPA). The composition should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm (or a wavelength where the ester chromophore absorbs).

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the diastereomeric ester mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.

-

Blank Injection: Perform a blank injection (mobile phase only) to ensure the system is free from contaminants.

-

Sample Injection: Inject the prepared sample solution onto the column.

-

Data Acquisition: Acquire data for a sufficient time to allow for the elution of both diastereomeric peaks.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The enantiomeric ratio of the original alcohol is determined from the peak area ratio of the two diastereomers.

Concluding Remarks

The formation of diastereomeric esters using this compound followed by separation on a standard achiral HPLC column is a robust and reliable method for the determination of enantiomeric purity of chiral alcohols and other suitable analytes. The provided protocols offer a comprehensive guide for researchers to implement this technique. Optimization of both the derivatization and chromatographic conditions may be necessary for specific analytes to achieve the best results.

Application Notes and Protocols for NMR Analysis of Diastereomers Formed from (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of stereoselective synthesis and drug development, the accurate determination of stereoisomeric purity is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. However, in an achiral environment, enantiomers are indistinguishable by NMR as they possess identical spectral properties.

To overcome this limitation, chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers. Diastereomers, being stereoisomers that are not mirror images, have distinct physical and spectral properties, including different chemical shifts and coupling constants in their NMR spectra. This allows for their differentiation and quantification.

(-)-Menthyloxyacetic acid is a valuable chiral derivatizing agent derived from the naturally occurring and readily available (-)-menthol. It is utilized to resolve racemic mixtures of alcohols and amines by forming diastereomeric esters or amides, respectively. The bulky and conformationally rigid menthyl group induces significant chemical shift differences in the NMR spectrum of the resulting diastereomers, facilitating their analysis. This application note provides detailed protocols for the synthesis of diastereomeric esters from a racemic alcohol using this compound and the subsequent analysis by ¹H NMR spectroscopy to determine the diastereomeric excess (d.e.).

Principle of Diastereomeric Analysis by NMR

The fundamental principle behind the NMR analysis of diastereomers lies in their distinct magnetic environments. When a racemic mixture of a chiral analyte, for example, a secondary alcohol (R/S-Alcohol), is reacted with an enantiomerically pure chiral derivatizing agent like this compound, two diastereomers are formed: [(R)-Alcohol-(-)-Menthyloxyacetate] and [(S)-Alcohol-(-)-Menthyloxyacetate].

The spatial arrangement of the atoms in these two diastereomers is different. Consequently, the protons in the vicinity of the chiral centers experience different shielding and deshielding effects from the anisotropic functional groups of the chiral auxiliary. This results in different chemical shifts (δ) for corresponding protons in the two diastereomers. By integrating the signals of a well-resolved pair of protons—one from each diastereomer—the ratio of the two diastereomers in the mixture can be accurately determined. The diastereomeric excess (d.e.) is then calculated using the following formula:

d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

Experimental Protocols

Protocol 1: Synthesis of Diastereomeric Esters of a Racemic Secondary Alcohol with this compound

This protocol describes the esterification of a racemic secondary alcohol with this compound using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

-

This compound

-

Racemic secondary alcohol (e.g., 1-phenylethanol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the racemic secondary alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Add DMAP (0.1 equivalents) to the solution and stir at room temperature.

-

In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of dichloromethane.

-